molecular formula C20H16ClFN2O4S B7693169 N-(2-methoxy-5-{[(pyridin-2-yl)methyl]sulfamoyl}phenyl)benzamide

N-(2-methoxy-5-{[(pyridin-2-yl)methyl]sulfamoyl}phenyl)benzamide

Cat. No. B7693169
M. Wt: 434.9 g/mol
InChI Key: HUIAYYYLQUKNAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-{[(pyridin-2-yl)methyl]sulfamoyl}phenyl)benzamide is a chemical compound that has been extensively studied due to its potential applications in scientific research. It belongs to the class of sulfonamide compounds and is commonly referred to as MpsB.

Mechanism of Action

The mechanism of action of MpsB involves the inhibition of enzymatic activity through the formation of a covalent bond between the sulfonamide group of MpsB and the active site of the enzyme. This mechanism is similar to that of other sulfonamide compounds and has been extensively studied in various enzyme systems.
Biochemical and Physiological Effects:
MpsB has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-bacterial activities. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation, and to induce apoptosis, which is programmed cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MpsB in lab experiments is its high potency and specificity towards various enzyme targets. However, its use is limited by its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of MpsB, including the development of more efficient synthesis methods, the identification of new enzyme targets, and the evaluation of its potential applications in drug discovery and development. Additionally, the investigation of its pharmacokinetic and pharmacodynamic properties in vivo could provide valuable insights into its potential clinical applications.

Synthesis Methods

The synthesis of MpsB can be achieved through a multi-step process involving the reaction of 2-methoxy-5-nitrobenzamide with pyridine-2-carboxaldehyde and sulfanilamide. The resulting intermediate is then reduced with sodium borohydride to yield MpsB.

Scientific Research Applications

MpsB has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit inhibitory activity against a wide range of enzymes, including carbonic anhydrase, metalloproteases, and kinases.

properties

IUPAC Name

N-[5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O4S/c1-28-19-10-8-15(12-18(19)23-20(25)13-5-3-2-4-6-13)29(26,27)24-14-7-9-17(22)16(21)11-14/h2-12,24H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUIAYYYLQUKNAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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